Comparative AR Antagonist Potency: AR Antagonist 1 (IC50: 59 nM) vs. Bicalutamide (IC50: 490 nM)
In a comparative cross-study analysis of AR binding affinity, Androgen receptor antagonist 1 demonstrates an IC50 of 59 nM . This is approximately 8.3-fold more potent than bicalutamide, a first-generation AR antagonist, which exhibits an IC50 of 490 nM in an AR fluorescence polarization assay [1].
| Evidence Dimension | AR Binding Affinity (IC50) |
|---|---|
| Target Compound Data | 59 nM |
| Comparator Or Baseline | Bicalutamide: 490 nM |
| Quantified Difference | 8.3-fold higher potency (lower IC50) |
| Conditions | Cross-study comparison: Target compound assay not specified in vendor data; Comparator data from AR fluorescence polarization assay against AR-LBD. |
Why This Matters
This difference in binding affinity suggests Androgen receptor antagonist 1 may be a more sensitive tool for probing AR signaling in cellular models where bicalutamide's potency is limiting.
- [1] PMC10513949, Table 1. Competitive effect of deoxynortryptoquivaline (DNT) on androgen receptor (AR). View Source
